![molecular formula C15H15NO5S B097152 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18813-87-1](/img/structure/B97152.png)

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a compound that can be associated with a class of substances that have applications in various fields such as drug development and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and functionalities that can be extrapolated to understand the properties and synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.

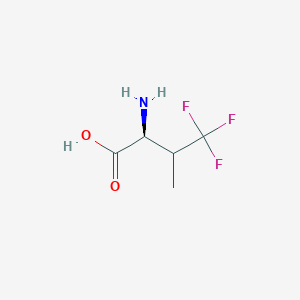

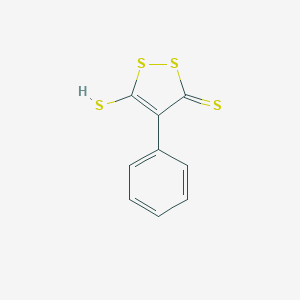

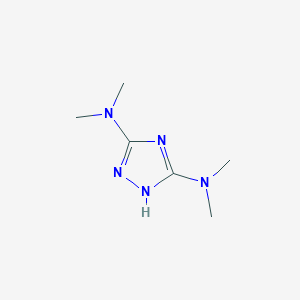

Synthesis Analysis

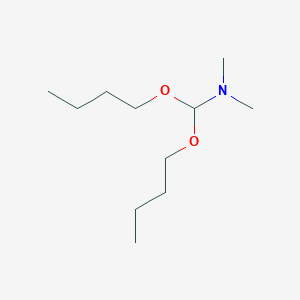

The synthesis of related compounds often involves multi-step chemical reactions that introduce functional groups to a core structure. For instance, the synthesis of dianionic-headed surfactants, which are structurally related to 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, is achieved through radical addition followed by oxidation . Similarly, the Mitsunobu reaction is used to introduce a phosphine oxide group to a benzoic acid derivative . These methods could potentially be adapted for the synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid by choosing appropriate starting materials and reagents.

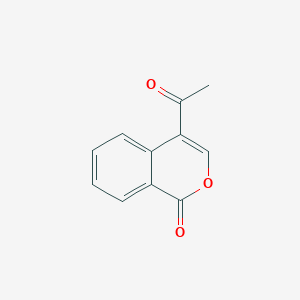

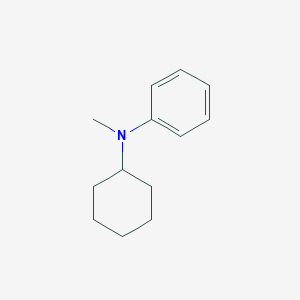

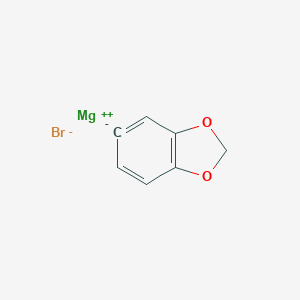

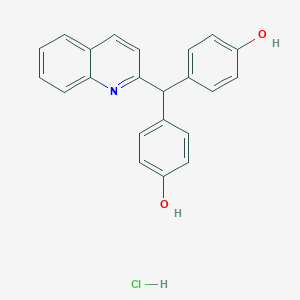

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be complex, with multiple chiral centers and functional groups. For example, the synthesis of enantiomerically pure benzoic acid derivatives has been reported, which is significant for the development of pharmaceuticals . The crystal structure of a related compound, 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid, reveals a planar arrangement of the ethoxycarbonyl group with the benzene ring, which could be indicative of the structural behavior of the ethoxy group in 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid .

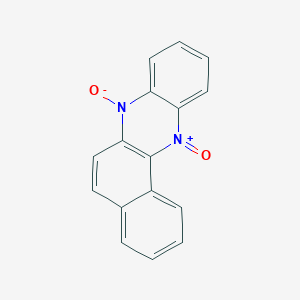

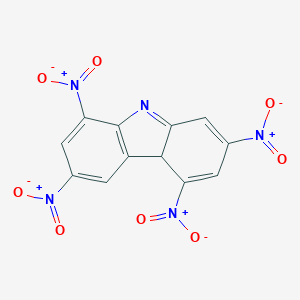

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents attached to the aromatic ring. For example, the electrooxidation of 4-(di-n-propylsulfamyl)toluene to the corresponding benzoic acid demonstrates the potential for selective functional group transformation . This suggests that the ethoxy and sulfamoyl groups in 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid may also undergo specific chemical reactions under appropriate conditions.

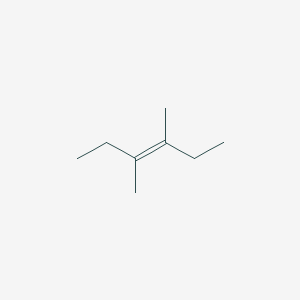

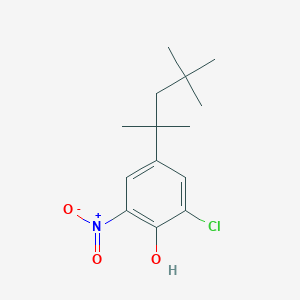

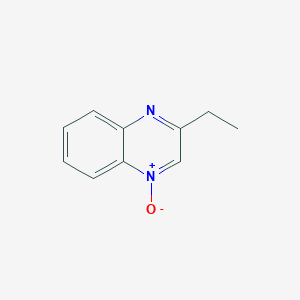

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the synthesis of various benzoic acid intermediates for liquid crystals indicates that the introduction of alkoxy groups can lead to materials with specific liquid crystalline properties . This implies that 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid could exhibit unique properties suitable for specialized applications.

Propiedades

IUPAC Name |

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFUNYMSRKMAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368231 |

Source

|

| Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |

CAS RN |

18813-87-1 |

Source

|

| Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.